molecular formula C13H16N2OS B1399484 2-(4-Piperidylmethoxy)benzothiazole CAS No. 1420936-70-4

2-(4-Piperidylmethoxy)benzothiazole

Cat. No. B1399484
CAS RN: 1420936-70-4
M. Wt: 248.35 g/mol
InChI Key: UYUGQBLNFLXVGD-UHFFFAOYSA-N
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Description

“2-(4-Piperidylmethoxy)benzothiazole” is a chemical compound with the molecular formula C13H16N2OS . It is a white to yellow solid with a molecular weight of 248.35 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-Piperidylmethoxy)benzothiazole”, has been a topic of interest in the field of organic chemistry . Various synthetic approaches have been developed, including conventional multistep processes and one-pot, atom economy procedures . These methods often involve the use of green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of “2-(4-Piperidylmethoxy)benzothiazole” consists of a benzothiazole ring attached to a piperidine ring via a methoxy group . The InChI key for this compound is UYUGQBLNFLXVGD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(4-Piperidylmethoxy)benzothiazole” is a white to yellow solid . It has a molecular weight of 248.35 and its storage temperature is +4°C .

Scientific Research Applications

Antitumor Properties

  • Novel Antitumor Agents : 2-(4-Aminophenyl)benzothiazoles, including compounds closely related to 2-(4-Piperidylmethoxy)benzothiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites. Amino acid conjugation to the primary amine function of these benzothiazoles has been utilized to overcome issues related to drug lipophilicity, enhancing water solubility and bioavailability for potential clinical evaluation (Bradshaw et al., 2002).

Antimicrobial Activity

  • Synthesis and Antimicrobial Studies : Compounds derived from benzothiazole have been synthesized and found to possess considerable antibacterial activity. This includes various derivatives synthesized through condensation and heterocyclization reactions, highlighting the versatility of benzothiazole compounds in developing new antimicrobials (Patel & Agravat, 2009).

Corrosion Inhibition

  • Corrosion Inhibitors for Carbon Steel : Benzothiazole derivatives have also been investigated for their corrosion inhibiting effect against steel in acidic solutions. These studies suggest that benzothiazole compounds can offer high inhibition efficiencies, indicating their potential use in protecting industrial materials (Hu et al., 2016).

Fluorescent Probes for Sensing

  • Sensing pH and Metal Cations : Some benzothiazole derivatives have been applied as fluorescent probes for sensing magnesium and zinc cations, as well as changes in pH levels. Their high sensitivity and selectivity make them suitable for various analytical applications (Tanaka et al., 2001).

Safety and Hazards

The safety data sheet for “2-(4-Piperidylmethoxy)benzothiazole” indicates that it is harmful if swallowed or in contact with skin, and toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGQBLNFLXVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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